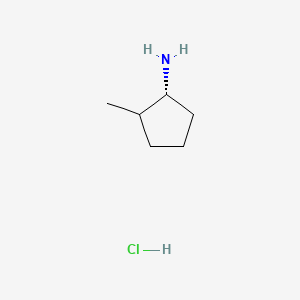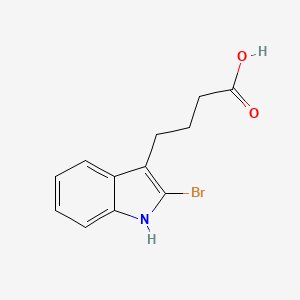![molecular formula C9H17Br3N2-2 B11822174 Hydron;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;tribromide](/img/structure/B11822174.png)
Hydron;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;tribromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen tribromide, compd with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1) is a chemical compound formed by the combination of hydrogen tribromide and 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine in a 1:1 molar ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen tribromide, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine typically involves the reaction of hydrogen tribromide with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar principles. The reactants are combined in large reactors, and the reaction conditions are carefully monitored to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Hydrogen tribromide, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield various reduction products.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various brominated products, while reduction reactions may produce different hydrogenated compounds. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
Hydrogen tribromide, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It is also studied for its unique chemical properties and reactivity.
Biology: In biological research, the compound is investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hydrogen tribromide, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in their activity and function. These interactions can result in a range of biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Hydrogen tribromide, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine can be compared with other similar compounds, such as:
Hydrogen tribromide, compd. with 1-methyl-2-pyrrolidinone (12): This compound has a similar structure but different reactivity and applications.
Hydrogen tribromide, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine hydrobromide (111): This compound has an additional hydrobromide component, which can affect its chemical properties and reactivity.
The uniqueness of hydrogen tribromide, compd
Properties
Molecular Formula |
C9H17Br3N2-2 |
|---|---|
Molecular Weight |
392.96 g/mol |
IUPAC Name |
hydron;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;tribromide |
InChI |
InChI=1S/C9H16N2.3BrH/c1-2-5-9-10-6-4-8-11(9)7-3-1;;;/h1-8H2;3*1H/p-2 |
InChI Key |
YMGYGDGBTNHAJY-UHFFFAOYSA-L |
Canonical SMILES |
[H+].C1CCC2=NCCCN2CC1.[Br-].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B11822091.png)



![2-{2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11822105.png)
![N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine](/img/structure/B11822106.png)






![2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl-](/img/structure/B11822169.png)

